1-Nitro-3-(pentafluoroethyl)benzene
Overview
Description
1-Nitro-3-(pentafluoroethyl)benzene is a chemical compound that is used in various applications . It contains 20 atoms in total: 4 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 5 Fluorine atoms .
Synthesis Analysis
The synthesis of 1-Nitro-3-(pentafluoroethyl)benzene involves the copper-catalyzed pentafluoroethylation of aryl iodides using potassium (pentafluoroethyl)trimethoxyborate . The solvent and ligand significantly impact the catalytic perfluoroalkylations .Molecular Structure Analysis
The molecular formula of 1-Nitro-3-(pentafluoroethyl)benzene is C8H4F5NO2 . It has a molecular weight of 241.11 .Chemical Reactions Analysis
The nitro group in 1-Nitro-3-(pentafluoroethyl)benzene, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Physical And Chemical Properties Analysis
Nitro compounds like 1-Nitro-3-(pentafluoroethyl)benzene have high dipole moments, which fall between 3.5 D and 4.0 D, depending on the nature of the compound . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Scientific Research Applications
Synthesis and Derivatives
- Direct Amination and Synthesis of Derivatives : The compound undergoes direct amination with trimethylhydrazinium iodide, leading to the formation of nitro-(pentafluorosulfanyl)aniline derivatives. These derivatives serve as precursors for synthesizing benzimidazoles, quinoxalines, and benzotriazoles (Pastýříková et al., 2012).
Chemical Reactions and Modifications
- Nucleophilic Aromatic Substitution : 1-Nitro-3-(pentafluorosulfanyl)benzene reacts through nucleophilic aromatic substitution, where fluorine atoms are substituted with oxygen, sulfur, and nitrogen nucleophiles, leading to novel (pentafluorosulfanyl)benzenes (Ajenjo et al., 2016).
- Vicarious Nucleophilic Substitutions (VNS) : VNS reactions of 1-Nitro-3-(pentafluorosulfanyl)benzene with carbanions yield substituted benzene derivatives. This method is significant for synthesizing diverse substituted benzenes (Beier et al., 2011).
Hydroxylation and Reduction
- Hydroxylation : Para- and meta-nitro-(pentafluorosulfanyl)benzenes can be hydroxylated to form corresponding phenols. These phenols are further reduced to amino-(pentafluorosulfanyl)phenols, demonstrating the compound's versatility in synthetic chemistry (Beier & Pastýříková, 2011).
Structural and Crystal Studies
- Crystal Structure Analysis : Studies on various isomers and derivatives of nitrobenzene, including those similar to 1-Nitro-3-(pentafluoroethyl)benzene, provide insights into crystal packing, conformation, and intermolecular interactions, which are crucial for understanding the physical properties of these compounds (Lynch & Mcclenaghan, 2003).
Anion Transport and Electron Attachment
- Anion Transport Studies : Modifications of benzene derivatives, like 1-Nitro-3-(pentafluoroethyl)benzene, with electron-withdrawing groups have shown to significantly increase anionophoric activity, crucial for understanding membrane transport mechanisms (Peng et al., 2016).
- Dissociative Electron Attachment Study : The interactions of electrons with nitro-benzene derivatives yield insights into the formation of transient negative ions and dissociation channels, which are relevant in the study of molecular electron interactions (Wnorowska et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-nitro-3-(1,1,2,2,2-pentafluoroethyl)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-2-1-3-6(4-5)14(15)16/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNKXRHFXJJVLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631329 | |
Record name | 1-Nitro-3-(pentafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-3-(pentafluoroethyl)benzene | |
CAS RN |
656-84-8 | |
Record name | 1-Nitro-3-(pentafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.